1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-12(7-14)9-15/h1-4,12H,5-9,14H2
. This code provides a specific description of the compound’s molecular structure.
The synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine can be achieved through various methods, primarily involving the reaction of morpholine derivatives with fluorobenzyl halides or similar electrophiles. One notable method includes:
For example, one approach reported involves heating morpholine with 4-fluorobenzyl chloride in the presence of a suitable base, leading to the formation of the target compound with yields reported around 70-80% depending on reaction conditions .
The molecular structure of 2-aminomethyl-4-(4-fluorobenzyl)morpholine features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological macromolecules .
2-Aminomethyl-4-(4-fluorobenzyl)morpholine is involved in several chemical reactions:
These reactions are significant for developing new pharmaceuticals or modifying existing compounds for improved efficacy or reduced side effects .
The mechanism of action of 2-aminomethyl-4-(4-fluorobenzyl)morpholine primarily relates to its role as an intermediate in the synthesis of mosapride. Mosapride acts as a selective serotonin receptor agonist that enhances gastrointestinal motility by increasing peristalsis in the digestive tract. It achieves this by modulating serotonin levels in the gut, thereby facilitating smoother digestive processes .
The physical and chemical properties of 2-aminomethyl-4-(4-fluorobenzyl)morpholine include:
These properties are crucial for determining its handling, storage, and application in pharmaceutical formulations .
2-Aminomethyl-4-(4-fluorobenzyl)morpholine has several scientific applications:
The compound systematically named as 4-[(4-fluorophenyl)methyl]-2-morpholinemethanamine bears the CAS registry number 112914-13-3, providing a unique identifier for unambiguous chemical tracking across databases and literature. Its molecular formula is C₁₂H₁₇FN₂O, corresponding to a molecular weight of 224.27 g/mol as confirmed through mass spectrometry [3] [6] [8]. The structure consists of a morpholine ring—a six-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively—with two critical substituents: an aminomethyl group (-CH₂NH₂) at the 2-position and a 4-fluorobenzyl group (-CH₂C₆H₄F) at the 4-position. This substitution pattern creates an asymmetric carbon center at the 2-position of the morpholine ring, though the compound is typically utilized as a racemate in synthetic applications unless specifically resolved.
Table 1: Nomenclature and Identifiers for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine |
Common Synonyms | 1-[4-(4-Fluorobenzyl)morpholin-2-yl]methanamine; 2-(Aminomethyl)-4-(4-fluorobenzyl)morpholine; 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine |
CAS Registry Number | 112914-13-3 |
Molecular Formula | C₁₂H₁₇FN₂O |
Molecular Weight | 224.27 g/mol |
The electron-withdrawing fluorine atom positioned para to the benzyl linkage significantly influences the compound's electronic distribution, reducing the electron density on the adjacent benzyl carbon while enhancing its susceptibility to nucleophilic attack. The aminomethyl group provides a primary amine functionality with a calculated pKa of approximately 9.5-10.5, making it predominantly protonated under physiological conditions. This protonation facilitates ionic interactions with biological targets and improves aqueous solubility relative to non-aminated analogs. Spectroscopic characterization includes distinctive FT-IR absorptions at 3370 cm⁻¹ and 3290 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (aromatic C=C), and 1220 cm⁻¹ (C-F stretch). Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals including a singlet at approximately δ 3.70 ppm (-CH₂NH₂) and a distinctive aromatic doublet centered at δ 7.25 ppm (ortho to fluorine) in the proton NMR spectrum [8].
Physicochemically, the compound exhibits moderate lipophilicity with a predicted logP value of 0.54, balancing membrane permeability with aqueous solubility. It displays a density of 1.1±0.1 g/cm³ and boils at 317.4±27.0 °C at standard atmospheric pressure. The flash point is measured at 145.8±23.7 °C, indicating moderate flammability requiring standard safety precautions during handling [8].
Table 2: Physicochemical Properties of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 224.27 g/mol | - |
Density | 1.1±0.1 g/cm³ | At 20°C |
Boiling Point | 317.4±27.0 °C | At 760 mmHg |
Flash Point | 145.8±23.7 °C | - |
LogP | 0.54 | Calculated partition coefficient |
Polar Surface Area | 38.49 Ų | Calculated |
Vapor Pressure | 0.0±0.7 mmHg | At 25°C |
The emergence of 2-aminomethyl-4-(4-fluorobenzyl)morpholine as a synthetic target coincides with the late 20th century's intensified exploration of fluorinated heterocycles for pharmaceutical applications. The strategic incorporation of fluorine into bioactive molecules gained momentum throughout the 1980s as chemists recognized its profound effects on pharmacokinetics and target binding. This period witnessed the systematic investigation of fluorobenzyl-substituted nitrogen heterocycles, particularly morpholine derivatives, due to their favorable metabolic stability and bioavailability profiles. The specific development of 2-aminomethyl-4-(4-fluorobenzyl)morpholine can be traced to synthetic innovations surrounding the gastroprokinetic agent mosapride—a serotonin 4 (5-HT₄) receptor partial agonist developed in Japanese pharmaceutical research laboratories during the late 1980s and early 1990s [4].
Researchers identified that the 2-aminomethyl morpholine substructure within mosapride contributed significantly to its receptor binding affinity and functional activity. This insight prompted the deliberate synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine as a discrete intermediate, enabling systematic structural diversification around this pharmacophoric motif. The compound's first reported synthesis appeared in patent literature and medicinal chemistry journals around 1991-1993, with early synthetic routes focusing on reductive amination strategies between 4-(4-fluorobenzyl)morpholin-2-one and ammonia or Gabriel amine synthesis approaches. The initial production routes suffered from modest yields (typically 50-65%) and required extensive purification due to by-product formation, challenges later addressed through improved catalytic methodologies [4] [8].
The compound's historical significance lies in its role as a structural template that bridged classical morpholine chemistry with modern fluorinated pharmacophore design. It demonstrated how strategic placement of fluorine could enhance the biological activity of morpholine-containing molecules without compromising their favorable physicochemical properties. This period marked a paradigm shift where fluorine transitioned from being merely a metabolic blocker to a strategic modulator of electronic and steric properties in drug design. The successful integration of the fluorobenzyl group with the hydrogen-bond accepting morpholine oxygen and the basic aminomethyl functionality created a versatile molecular scaffold that would subsequently inspire numerous analogs across therapeutic areas [3] [4].
2-Aminomethyl-4-(4-fluorobenzyl)morpholine serves as a pivotal building block in synthesizing pharmacologically active molecules, particularly those targeting serotonin receptors and other neurological and gastrointestinal targets. Its structural architecture—featuring a primary amine group amenable to diverse derivatizations, a fluorinated aromatic system enhancing bioavailability and binding interactions, and a morpholine ring improving solubility—makes it exceptionally valuable for constructing complex therapeutic agents [3] [4] [6].
The most extensively documented application occurs in the synthesis of serotonin 4 (5-HT₄) receptor agonists, specifically novel prokinetic agents designed to enhance gastrointestinal motility. In landmark research documented in the early 2000s, scientists utilized this morpholine derivative as a critical precursor in developing N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides. These compounds demonstrated potent colonic motility enhancement in canine models, addressing limitations of earlier gastroprokinetic agents like mosapride, which exhibited weaker effects on lower gastrointestinal motility. Structure-Activity Relationship (SAR) studies systematically established that the 2-aminomethyl-4-(4-fluorobenzyl)morpholine moiety contributed essential binding interactions with the 5-HT₄ receptor's transmembrane domains. Specifically, the protonated aminomethyl group formed a salt bridge with Asp(3.32) in transmembrane helix 3, while the fluorobenzyl group engaged in π-π stacking interactions with aromatic residues in helix 6. The morpholine oxygen participated in hydrogen bonding with Ser(5.43), collectively stabilizing the receptor's active conformation [4].
Table 3: Pharmaceutical Applications and Synthetic Routes Utilizing 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine
Application Context | Target Molecule | Synthetic Role | Key Reaction |
---|---|---|---|
5-HT₄ Receptor Agonists | N-[1-(1-Substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides | Nucleophile for alkylation/acylation | Amide bond formation with carboxylic acids/acid chlorides |
Mosapride Analogs | Advanced benzamide derivatives | Precursor for structural elaboration | Reductive amination with aldehydes |
Multi-target Ligands | Hybrid molecules with dual pharmacophores | Conjugation via amine group | Click chemistry or carbamate formation |
The compound's primary amine functionality serves as the principal site for derivatization, commonly undergoing:
Synthetic protocols typically achieve yields exceeding 75% for these transformations when employing optimized conditions, such as using triethylamine as base in anhydrous dichloromethane for acylation reactions or sodium triacetoxyborohydride in dichloroethane for reductive aminations [4] [8]. The commercial availability of the compound (≥95% purity) through specialty chemical suppliers like Simson Pharma and Santa Cruz Biotechnology facilitates its application across diverse research programs, with pricing structures reflecting multi-gram scale synthesis challenges ($182/gram at research scale) [3] [6]. Beyond its established role in serotonin receptor modulators, this morpholine derivative has emerged as a precursor in developing carbonic anhydrase inhibitors and hypoxia-inducible factor (HIF) inhibitors, leveraging the fluorobenzyl group's ability to participate in hydrophobic binding pockets of these enzymatic targets [9].
The strategic incorporation of both fluorobenzyl and morpholine functionalities within 2-aminomethyl-4-(4-fluorobenzyl)morpholine creates a synergistic combination that enhances the molecule's interactions with biological targets. The 4-fluorobenzyl group contributes multiple advantageous properties:
The morpholine ring provides complementary features critical to drug-likeness:
The aminomethyl substituent at the morpholine 2-position introduces a critical functionality:
This trifunctional architecture exemplifies modern pharmacophore hybridization strategies, where distinct substructures with validated biological relevance are integrated into single molecular entities. The compound's utility as a "privileged scaffold" stems from this complementary functionality: the fluorobenzyl group provides target engagement and stability, the morpholine ring enhances solubility and pharmacokinetics, and the aminomethyl group enables structural diversification. Quantitative structure-activity relationship (QSAR) models across diverse therapeutic targets consistently identify this combination as optimal for central nervous system penetration (clogP 1.5-2.5, TPSA 35-45 Ų) and oral bioavailability, explaining its recurrent appearance in preclinical candidates spanning prokinetic, antidepressant, and anticancer applications [3] [4] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9